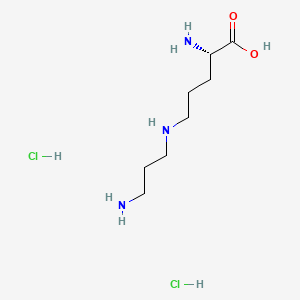![molecular formula C18H22N4O B1198539 N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-(1-pyrrolidinyl)acetamide](/img/structure/B1198539.png)
N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-(1-pyrrolidinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-(1-pyrrolidinyl)acetamide is a pyrroloquinoline.
Wissenschaftliche Forschungsanwendungen
Translocator Protein Ligands : N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-(1-pyrrolidinyl)acetamide and its derivatives have been explored as ligands for the translocator protein (TSPO). These compounds show promise in the design of anxiolytic and neuroprotective agents due to their high affinity for TSPO. Specifically, the research identified new pyrazolo[3,4-b]quinoline derivatives with high TSPO affinity, providing templates and structure-affinity relationship data useful in medicinal chemistry for developing new treatments for anxiety and neurodegenerative disorders (Cappelli et al., 2011).
Fluorescent Chemosensors for Zinc Ions : The compound has been utilized in the development of a highly selective "off–on fluorescence type" chemosensor for detecting Zn2+ in aqueous solutions and living cells. The chemosensor exhibits a remarkable fluorescence enhancement in the presence of Zn2+, and its high sensitivity aligns well with World Health Organization guidelines for zinc in drinking water. This indicates its potential application in monitoring Zn2+ concentrations in biological and environmental samples (Park et al., 2015).
Antitumor Agents : Certain derivatives of this compound, specifically 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, have shown potent anti-proliferative activity against various human cancer cell lines. This suggests their potential as antitumor agents, with certain compounds demonstrating significant in vitro and in vivo anticancer activities, thus warranting further investigation for clinical trials (Huang et al., 2013).
Antimicrobial and Anti-inflammatory Activities : Novel isoxazolyl pyrimido[4,5-b]quinolines and isoxazolyl chromeno[2,3-d]pyrimidin-4-ones, which are derivatives of the compound, have been synthesized and shown significant antimicrobial, anti-inflammatory, and analgesic activities. These compounds could serve as leads for the development of new drugs in treating infections and inflammatory diseases (Rajanarendar et al., 2012).
Anion Coordination and Crystal Engineering : The compound and its derivatives demonstrate unique spatial orientations and have been studied in the context of anion coordination and crystal engineering. These studies contribute to our understanding of molecular interactions and the design of new materials with specific structural properties (Kalita & Baruah, 2010).
Eigenschaften
Molekularformel |
C18H22N4O |
|---|---|
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C18H22N4O/c1-21-11-8-14-17(20-16(23)12-22-9-4-5-10-22)13-6-2-3-7-15(13)19-18(14)21/h2-3,6-7H,4-5,8-12H2,1H3,(H,19,20,23) |
InChI-Schlüssel |
VLEXSUFTPPVMOX-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C3=CC=CC=C3N=C21)NC(=O)CN4CCCC4 |
Kanonische SMILES |
CN1CCC2=C(C3=CC=CC=C3N=C21)NC(=O)CN4CCCC4 |
Löslichkeit |
28.9 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


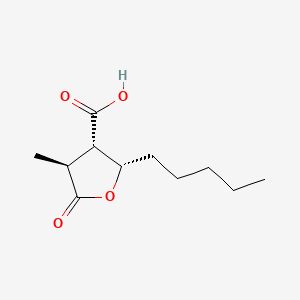
![N-[3-(1,3-dioxoisoindol-2-yl)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide](/img/structure/B1198459.png)
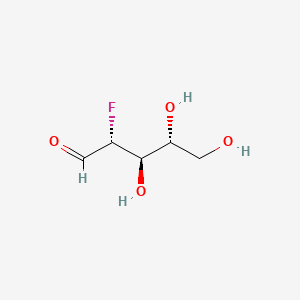

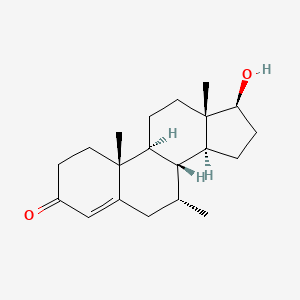
![N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(4R,7S,10S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(3,5-dibromo-4-hydroxyphenyl)methyl]-20,20-diethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1198466.png)
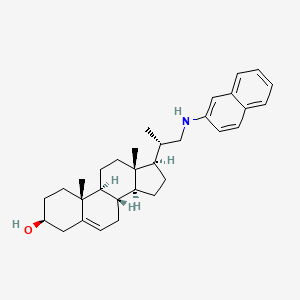

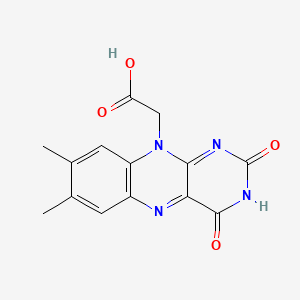
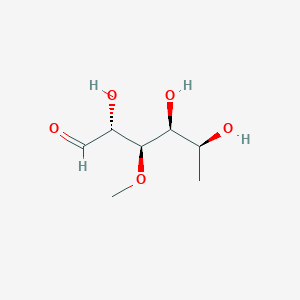
![(10S,13R,14R,16S,17R)-16-hydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1198473.png)
![[(3S,5S,8R,9S,10S,13R,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B1198474.png)
